1-[(Oxolan-2-yl)methyl]azetidin-3-amine
Description
1-[(Oxolan-2-yl)methyl]azetidin-3-amine is a heterocyclic amine compound featuring a four-membered azetidine ring substituted with an oxolane (tetrahydrofuran) moiety at the 3-position via a methyl linker. The oxolane group introduces stereoelectronic effects and influences solubility, while the azetidine ring contributes to conformational rigidity.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-4-10(5-7)6-8-2-1-3-11-8/h7-8H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNGKLHEETVXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-[(Oxolan-2-yl)methyl]azetidin-3-amine, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects on Physicochemical Properties :
- The oxolane group in the target compound likely enhances water solubility compared to aromatic analogs like 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine (logP ~1.5 estimated) .
- Oxetane derivatives (e.g., 1-(Oxetan-3-yl)azetidin-3-amine) exhibit higher metabolic stability than oxolane analogs due to reduced ring strain and enzymatic resistance .
Biological Relevance :
- Azetidine-containing compounds are frequently used in medicinal chemistry for their constrained geometry, which improves target binding. For example, Cedazuridine (a related oxolane-containing nucleoside) is clinically used as a cytidine deaminase inhibitor .
- Methyloxazole-substituted analogs (e.g., 1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine) are explored in fragment libraries for protein-protein interaction inhibition .
Synthetic Utility :
- Derivatives like 2-(1-Methylazetidin-3-yl)ethan-1-amine serve as bifunctional building blocks for peptide mimetics or covalent inhibitors .
Research Findings and Data
Stability and Reactivity
- Oxolane vs. Oxetane : Oxetane analogs (e.g., 1-(Oxetan-3-yl)azetidin-3-amine) show higher thermal stability (decomposition >200°C) compared to oxolane derivatives, attributed to reduced ring strain .
- Aromatic Substitution : The 2,6-difluorobenzyl group in 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine enhances lipophilicity (clogP ~2.1), making it suitable for CNS-targeting applications .
Pharmacokinetic Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
